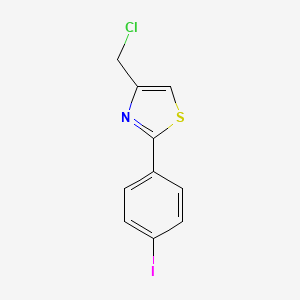
Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is a complex organic compound primarily used as an excipient in vaccine formulations and gene therapy drug delivery systems . This compound is known for its high purity and effectiveness in facilitating the delivery of active ingredients in medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate involves multiple steps. One common method includes the reaction of dimethylaminopropylamine with an appropriate fatty acylating agent, such as a natural triglyceride, free acid, acyl chloride, anhydride, or low alkyl ester . This reaction is typically followed by oxidation using aqueous hydrogen peroxide in a solution of 2-propanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards for medical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in 2-propanol.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Applications De Recherche Scientifique
Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of lipid nanoparticles and their interactions with biological membranes.
Medicine: Utilized in the development of COVID-19 vaccines and gene therapy drug delivery systems.
Industry: Applied in the formulation of personal care products and cosmetics due to its surfactant properties.
Mécanisme D'action
The mechanism of action of Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate involves its ability to form lipid nanoparticles that encapsulate active ingredients. These nanoparticles facilitate the delivery of the encapsulated substances to target cells by enhancing their stability and bioavailability . The compound interacts with cellular membranes, promoting the uptake of the active ingredients into the cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,19-Bis(2-butyloctyl) 10-[3-(dimethylamino)propylamino]nonadecanedioate: Another excipient used in vaccine formulations and gene therapy.
1,1-Bis{[3-(N,N-dimethylamino)propyl]amido}alkane-di-N-oxides: Surface-active compounds used in various industrial applications.
Uniqueness
Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is unique due to its specific structure, which provides optimal properties for forming stable lipid nanoparticles. This makes it particularly effective in medical applications, such as vaccine development and gene therapy .
Propriétés
Formule moléculaire |
C56H110N2O5 |
|---|---|
Poids moléculaire |
891.5 g/mol |
Nom IUPAC |
bis(2-butyloctyl) 9-[3-(dimethylamino)propyl-nonylcarbamoyl]heptadecanedioate |
InChI |
InChI=1S/C56H110N2O5/c1-8-13-18-21-22-29-36-47-58(48-37-46-57(6)7)56(61)53(42-32-25-23-27-34-44-54(59)62-49-51(38-16-11-4)40-30-19-14-9-2)43-33-26-24-28-35-45-55(60)63-50-52(39-17-12-5)41-31-20-15-10-3/h51-53H,8-50H2,1-7H3 |
Clé InChI |
NWLXAWFCCANIRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCC(=O)OCC(CCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


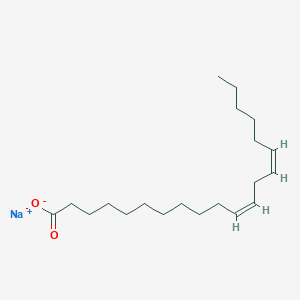
![6-(2,4-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355584.png)
![6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355587.png)
![6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355596.png)
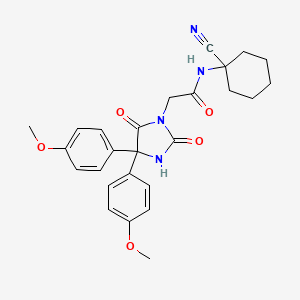
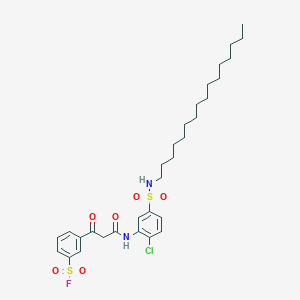

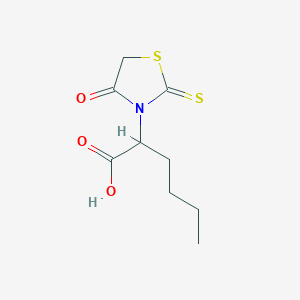
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355625.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethan-1-one](/img/structure/B13355632.png)
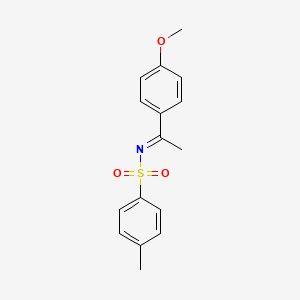
![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355654.png)

